REACTION_CXSMILES
|
[OH-:1].[Na+].[O:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1.O>>[CH:5]12[CH2:4][CH:4]([CH2:7][CH2:6]1)[CH2:5][CH:6]2[C:7]([OH:3])=[O:1] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.O
|
Name
|
mixture
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1
|
Type
|
ADDITION
|
Details
|
was added on ice cooling
|
Type
|
DISTILLATION
|
Details
|
After tetrahydrofuran was distilled off
|
Type
|
ADDITION
|
Details
|
Then, 280 mg of 5% palladium-carbon powder was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 hours under an atmosphere of hydrogen
|
Duration
|
30 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[O:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1.O>>[CH:5]12[CH2:4][CH:4]([CH2:7][CH2:6]1)[CH2:5][CH:6]2[C:7]([OH:3])=[O:1] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.O
|
Name
|
mixture
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1
|
Type
|
ADDITION
|
Details
|
was added on ice cooling
|
Type
|
DISTILLATION
|
Details
|
After tetrahydrofuran was distilled off
|
Type
|
ADDITION
|
Details
|
Then, 280 mg of 5% palladium-carbon powder was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 hours under an atmosphere of hydrogen
|
Duration
|
30 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |